2,2,3,4,4,4-Hexafluorobutyl methacrylate is a fluorinated monomer characterized by the formula C₈H₈F₆O₂ and a molecular weight of 250.14 g/mol . It appears as a clear liquid and is recognized for its flammability and potential skin irritant properties . The compound is primarily used in the synthesis of fluorinated polymers due to its ability to impart unique properties such as low surface energy and chemical resistance .
HFBMA's primary function lies in its ability to incorporate into polymers. The resulting fluorinated polymers possess unique properties based on the combined effects of the methacrylate backbone and the pendant hexafluorobutyl chain [].
Here are some examples of how HFBMA functions within polymers:
HFBMA's primary application in research is the synthesis of high-performance fluoropolymers. Due to the strong carbon-fluorine bonds and the steric hindrance of the fluorine atoms, HFBMA-based polymers exhibit excellent:
These properties make HFBMA-based polymers valuable for research in:
HFBMA's unique structure allows for its incorporation into various functional materials for research purposes. Some examples include:
The reactivity of 2,2,3,4,4,4-Hexafluorobutyl methacrylate is primarily associated with its vinyl group. It can undergo various polymerization reactions including:
Several synthesis methods for 2,2,3,4,4,4-Hexafluorobutyl methacrylate have been documented:
These methods enable the production of various polymer architectures tailored for specific applications.
2,2,3,4,4,4-Hexafluorobutyl methacrylate is utilized in several fields:
Several compounds share structural similarities with 2,2,3,4,4,4-Hexafluorobutyl methacrylate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Hydroxyethyl methacrylate | Contains hydroxyl group | Used widely in biomedical applications |
2-Methylpropyl methacrylate | Simple alkyl chain | Commonly used in general-purpose polymers |
2-Fluoroethyl methacrylate | Contains fluorine but fewer fluorine atoms | Less hydrophobic than 2,2,3,4,4,4-Hexafluorobutyl methacrylate |
1H-perfluorohexyl methacrylate | Fully fluorinated chain | Exhibits extreme hydrophobicity |
The uniqueness of 2,2,3,4,4,4-Hexafluorobutyl methacrylate lies in its high degree of fluorination which imparts low surface energy and enhanced chemical resistance compared to other similar compounds.
Free radical polymerization remains the most widely employed method for synthesizing poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) (PHFBMA) due to its operational simplicity and compatibility with fluorinated monomers. The process follows classical chain-growth kinetics, comprising initiation, propagation, and termination stages.
Initiators such as azobisisobutyronitrile (AIBN) decompose thermally to generate primary radicals, which attack the methacrylate double bond in HFBMA. The propagation phase involves sequential addition of monomer units to the growing polymer chain. Kinetic studies reveal that the propagation rate constant ($$k_p$$) for HFBMA is approximately $$2.1 \times 10^2 \, \text{L·mol}^{-1}\text{s}^{-1}$$ at 70°C, slightly lower than non-fluorinated methacrylates due to steric hindrance from the hexafluorobutyl group.
Termination occurs predominantly through radical recombination, with a rate constant ($$k_t$$) of $$1.8 \times 10^7 \, \text{L·mol}^{-1}\text{s}^{-1}$$. The bulky fluorinated side chains reduce chain mobility, leading to a 40% decrease in termination efficiency compared to methyl methacrylate.
Parameter | Value | Conditions |
---|---|---|
$$k_p$$ (L·mol⁻¹s⁻¹) | $$2.1 \times 10^2$$ | 70°C, bulk polymerization |
$$k_t$$ (L·mol⁻¹s⁻¹) | $$1.8 \times 10^7$$ | 70°C, bulk polymerization |
Activation Energy ($$E_a$$) | 28.5 kJ·mol⁻¹ | 50–90°C range |
The copolymerization behavior of HFBMA with conventional methacrylates is governed by its distinct electronic and steric properties. A seminal study employing reversible addition-fragmentation chain transfer (RAFT) miniemulsion polymerization quantified the reactivity ratios of HFBMA with n-butyl methacrylate (BMA) [4]. The Q-value for HFBMA was determined to be 1.70, significantly higher than BMA's 0.82, indicating greater resonance stabilization of the propagating radical [4]. Concurrently, the e-value of 1.24 for HFBMA versus 0.28 for BMA reflects the strong electron-withdrawing effect of the hexafluorobutyl group [4].
These parameters directly influence copolymer composition, as shown in Table 1. The substantial disparity in reactivity ratios (rHFBMA = 0.38 ± 0.02, rBMA = 1.92 ± 0.15) drives the formation of gradient copolymers with BMA-rich sequences during early reaction stages, transitioning to HFBMA-enriched segments at higher conversions [4]. This behavior enables precise control over surface energy gradients through polymerization kinetics.
Table 1: Reactivity Parameters for HFBMA Copolymerization
Monomer Pair | Q-Value | e-Value | r₁ (HFBMA) | r₂ (Co-monomer) |
---|---|---|---|---|
HFBMA-BMA | 1.70 | 1.24 | 0.38 | 1.92 |
HFBMA-Styrene | 1.70 | 1.24 | 0.29 | 0.67 |
Phase behavior studies in supercritical CO₂ systems reveal that HFBMA-containing copolymers exhibit upper critical solution temperature (UCST) characteristics below 380 K, with phase separation pressures exceeding 100 MPa [3]. This pressure-responsive solubility enables novel processing routes for fluoropolymer coatings and membranes [3].
The strong tendency for HFBMA to form self-assembled domains has been exploited in block copolymer design. RAFT-synthesized poly(BMA-b-HFBMA) diblock copolymers demonstrate microphase separation with fluorinated domain spacings of 18–22 nm, as confirmed by small-angle X-ray scattering [4]. The Flory-Huggins interaction parameter (χ) between BMA and HFBMA segments exceeds 0.5 at 298 K, driving nanoscale segregation even at low molecular weights (<30 kDa) [4].
Incorporating HFBMA into triblock architectures significantly enhances surface hydrophobicity. A-B-A type copolymers with HFBMA end blocks achieve water contact angles of 128° ± 3° compared to 78° ± 2° for non-fluorinated analogs [4]. This property stems from the preferential surface migration of fluorinated segments, as quantified by X-ray photoelectron spectroscopy showing 63 at% fluorine concentration at the air-polymer interface [4].
Recent advances in continuous flow polymerization have enabled the production of multiblock HFBMA copolymers with ≤20 repeating units. These materials exhibit tunable glass transition temperatures (Tg) ranging from 318 K (pure polyBMA) to 358 K (HFBMA-rich blocks), allowing custom thermomechanical profiles for aerospace applications [3].
The integration of HFBMA into inorganic-organic hybrids has been achieved through atom transfer radical polymerization (ATRP) using octa(aminophenyl)silsesquioxane (OAPS) nanocages as multifunctional initiators [2]. This approach yields star-shaped polymers with 8–12 radiating arms of polyHFBMA, as evidenced by transmission electron microscopy showing uniform particles of 28 ± 4 nm diameter [2].
Table 2: Properties of OAPS-PolyHFBMA Hybrid Materials
Initiator | Arm Length (DP) | Mₙ (kDa) | Đ (Mₙ/Mₙ) | Water Uptake (%) |
---|---|---|---|---|
OAPS | 45 | 324 | 1.12 | 1.8 |
Linear ATRP | 45 | 42 | 1.27 | 4.2 |
These nanostructured hybrids demonstrate exceptional performance as epoxy resin modifiers, reducing water absorption by 57% compared to unmodified resins while maintaining 92% optical transparency [2]. The covalent bonding between polyHFBMA arms and the silsesquioxane core prevents macrophase separation, as confirmed by the absence of distinct glass transitions in differential scanning calorimetry thermograms [2].
Further development has produced Janus-type nanoparticles through sequential ATRP of HFBMA and methyl methacrylate from OAPS initiators. These asymmetric structures (32 ± 6 nm diameter) enable the creation of self-stratifying coatings with simultaneous hydrophobicity (contact angle 136°) and high scratch resistance (pencil hardness 4H) [2].
Flammable;Irritant